(S)-1-(2-Fluoropyridin-3-yl)ethanol
Description
(S)-1-(2-Fluoropyridin-3-yl)ethanol is a chiral compound featuring a fluorinated pyridine ring and an ethanol moiety
Properties
IUPAC Name |
(1S)-1-(2-fluoropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIDKNNTBXRHG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of a pyridine derivative followed by the introduction of the ethanol group. One common method is the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be reduced to 3-fluoro-4-aminopyridine . The final step involves the stereoselective reduction of the corresponding ketone to obtain the (S)-enantiomer of 1-(2-Fluoropyridin-3-yl)ethanol.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of chiral catalysts or chiral resolution techniques is crucial to obtain the desired (S)-enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Produces 1-(2-Fluoropyridin-3-yl)acetaldehyde or 1-(2-Fluoropyridin-3-yl)acetic acid.
Reduction: Produces 3-fluoro-4-aminopyridine.
Substitution: Produces various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that compounds similar to (S)-1-(2-Fluoropyridin-3-yl)ethanol exhibit significant antibacterial properties. For instance, derivatives containing the fluoropyridine moiety have been synthesized and tested against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Neurological Applications
The compound has been explored for its potential in modulating metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Research indicates that fluorinated compounds can enhance receptor binding affinity and selectivity, suggesting that this compound could be a lead compound for developing treatments for conditions like anxiety and depression .
Case Study: Antibacterial Derivatives
A series of novel derivatives based on this compound were synthesized and evaluated for antibacterial activity. The study highlighted the structure-activity relationship (SAR), showing that modifications at the pyridine ring significantly influenced antibacterial potency. Compounds with additional functional groups exhibited enhanced activity, confirming the importance of the fluorinated pyridine structure in developing effective antibacterial agents .
Case Study: Neurological Modulation
In a study focusing on mGluR modulation, researchers synthesized several fluorinated analogs, including those based on this compound. These compounds were tested in vitro for their ability to activate mGluRs, revealing promising results that suggest potential therapeutic applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(2-Fluoropyridin-3-yl)butan-2-ol
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
(S)-1-(2-Fluoropyridin-3-yl)ethanol is unique due to its specific stereochemistry and the presence of both a fluorinated pyridine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Biological Activity
(S)-1-(2-Fluoropyridin-3-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound is characterized by a fluorinated pyridine ring and an alcohol functional group. The synthesis typically involves the introduction of the fluorine atom at the 2-position of the pyridine ring, followed by the formation of the ethanol moiety. Various synthetic routes have been explored to optimize yield and purity, including the use of nucleophilic substitution reactions and palladium-catalyzed coupling methods.
Pharmacological Properties
The biological activity of this compound has been evaluated in several studies, focusing on its interaction with various biological targets:
- Receptor Binding Affinity : Studies have shown that compounds with a similar structure exhibit significant binding affinity to serotonin receptors (5-HT1A) and dopamine receptors (D2). For instance, compounds derived from similar scaffolds have demonstrated dual agonistic activity at both D2 and 5-HT1A receptors, which are crucial in treating psychiatric disorders .
- Antibacterial Activity : Recent research indicates that derivatives of fluorinated pyridines possess antibacterial properties. In vitro assays have shown that specific derivatives can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves interference with quorum sensing pathways, leading to reduced virulence factor production .
- Cytotoxicity : The cytotoxic effects of this compound have been assessed using various cancer cell lines. Data suggest that certain concentrations can induce apoptosis in malignant cells while sparing normal cells, indicating a potential therapeutic window .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Study on Neurotransmitter Receptors : A study evaluated the compound's efficacy as a dual agonist for D2 and 5-HT1A receptors. The results indicated that it could modulate neurotransmitter release effectively, suggesting potential applications in treating mood disorders .
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to combat biofilm-associated infections. The results demonstrated a dose-dependent reduction in biofilm formation, emphasizing its role as an anti-biofilm agent .
Table 1: Biological Evaluation of this compound Derivatives
| Compound | Target Receptor | EC50 (nmol/L) | Emax (%) |
|---|---|---|---|
| 7a | 5-HT1A | 23.7 | 97.1 |
| 7b | D2 | 0.9 | 54.3 |
| 34c | D3 | 10.0 | 54.2 |
Note: EC50 values represent the concentration needed to achieve half-maximal activation of the receptor; Emax indicates the maximum effect observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
